1-Bromo-2-chloro-4-phenoxybenzene

LogP Lipophilicity ADME

1-Bromo-2-chloro-4-phenoxybenzene (CAS 1196395-12-6) is a dihalogenated diphenyl ether building block. Its molecular formula is C₁₂H₈BrClO, with a molecular weight of 283.55 g/mol.

Molecular Formula C12H8BrClO
Molecular Weight 283.55 g/mol
CAS No. 1196395-12-6
Cat. No. B3220456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-chloro-4-phenoxybenzene
CAS1196395-12-6
Molecular FormulaC12H8BrClO
Molecular Weight283.55 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC(=C(C=C2)Br)Cl
InChIInChI=1S/C12H8BrClO/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8H
InChIKeyOFUOMHZSRDVPON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 1-Bromo-2-chloro-4-phenoxybenzene (CAS 1196395-12-6): Core Identity and Structural Class


1-Bromo-2-chloro-4-phenoxybenzene (CAS 1196395-12-6) is a dihalogenated diphenyl ether building block [1]. Its molecular formula is C₁₂H₈BrClO, with a molecular weight of 283.55 g/mol [1]. The compound features a phenoxy group at the para position of a benzene ring that also carries bromine at position 1 and chlorine at position 2. This unique ortho-halo substitution pattern on the central aromatic ring distinguishes it from simpler mono-halogenated diphenyl ethers and enables chemoselective, sequential functionalization strategies that are not achievable with single‑halogen analogs.

Why 1-Bromo-2-chloro-4-phenoxybenzene Cannot Be Replaced by Generic Mono‑Halogenated Diphenyl Ethers


Generic substitution with mono‑halogenated analogs such as 1‑bromo‑4‑phenoxybenzene (CAS 101‑55‑3) or 1‑chloro‑4‑phenoxybenzene (CAS 7005‑72‑3) fails for any synthesis or application requiring two chemically orthogonal leaving groups on the same ring. The bromine and chlorine atoms in 1‑bromo‑2‑chloro‑4‑phenoxybenzene exhibit markedly different reactivity in palladium‑catalyzed cross‑coupling reactions, allowing sequential C–C bond formation at the same ring with high chemoselectivity [1][2]. Mono‑halogenated diphenyl ethers lack this second reactive site and therefore cannot support similar step‑economic, orthogonal coupling strategies that are critical in pharmaceutical and agrochemical intermediate synthesis.

Quantitative Differentiation Evidence for 1-Bromo-2-chloro-4-phenoxybenzene vs. Closest Analogs


Enhanced Lipophilicity vs. 1‑Bromo‑4‑phenoxybenzene Drives Membrane Permeability Advantages

The computed partition coefficient (XLogP3-AA) of 1‑bromo‑2‑chloro‑4‑phenoxybenzene is 4.8, compared with 4.4 for the mono‑brominated analog 1‑bromo‑4‑phenoxybenzene [1][2]. This +0.4 log unit increase corresponds to an approximately 2.5‑fold higher equilibrium concentration in a hydrophobic phase, which can translate into improved membrane permeability in biological systems or better partition into organic phases during extraction and purification processes [3].

LogP Lipophilicity ADME Agrochemical design

Orthogonal Dihalogen Substitution Enables Chemoselective Sequential Cross-Coupling

The ortho‑bromo,ortho‑chloro substitution pattern on the central phenyl ring provides two electronically distinct leaving groups. Aryl bromides typically react 10³–10⁴ times faster than aryl chlorides in Suzuki–Miyaura cross-coupling under standard conditions [1][2]. This allows the bromine atom of 1‑bromo‑2‑chloro‑4‑phenoxybenzene to be selectively functionalized in the first coupling step while the chlorine remains intact for a subsequent transformation. By contrast, mono‑halogenated analogs such as 1‑bromo‑4‑phenoxybenzene (only bromine) or 1‑chloro‑4‑phenoxybenzene (only chlorine) offer only a single reactive site, precluding sequential orthogonal coupling at the same ring position [3].

Orthogonal coupling Chemoselectivity Bifunctional building block Palladium catalysis

Proven Utility as a Key Intermediate for Azole Fungicide Synthesis

A patent by Sano et al. (US 2023/0122400 A1) specifically discloses the use of 1‑bromo‑2‑chloro‑4‑(4‑chlorophenoxy)benzene – the direct para‑chlorophenoxy analog of this compound – as the key halobenzene building block for organometallic transmetalation and subsequent construction of azole fungicide scaffolds [1]. The ortho‑bromo,ortho‑chloro dihalogen pattern is essential for the chemoselective formation of the organometallic reagent, which then reacts with a bromopyruvic acid derivative to build the fungicide core. Mono‑halogenated diphenyl ethers cannot participate in this specific reaction sequence because they lack the required halogen pair for the selective metalation step.

Agrochemical intermediate Azole fungicide Patent synthesis route

Higher Molecular Complexity and Specificity vs. Bulk Mono‑Halogenated Diphenyl Ethers

With a molecular weight of 283.55 g/mol and a heavy atom count of 15, 1‑bromo‑2‑chloro‑4‑phenoxybenzene occupies a more complex and distinct chemical space compared to 1‑bromo‑4‑phenoxybenzene (MW 249.10 g/mol, heavy atom count 14) [1][2]. The additional chlorine atom not only increases steric bulk but also introduces a dipole that can influence molecular recognition events. In fragment‑based drug design and agrochemical lead optimization, this higher structural complexity can translate into improved binding specificity and selectivity profiles.

Molecular complexity Chemical space Lead optimization

Premium Pricing Reflects Niche Synthetic Utility and Low-Volume Specialty Production

1‑Bromo‑2‑chloro‑4‑phenoxybenzene is quoted at approximately €492 per gram (CymitQuimica, 2019) , whereas the commodity mono‑bromo analog 1‑bromo‑4‑phenoxybenzene is available for as low as $1/g (e.g., 25 g for $25 at Angene, 2025) [1]. This roughly 500‑fold price differential underscores that the target compound is a specialty research intermediate manufactured in small batches, not a bulk industrial chemical. For procurement, this cost profile justifies either purchasing for high‑value campaigns or allocating resources toward in‑house synthesis if multi‑gram quantities are required.

Procurement cost Specialty intermediate Make‑vs‑buy analysis

Optimal Application Scenarios for 1-Bromo-2-chloro-4-phenoxybenzene in Scientific and Industrial Procurement


Medicinal Chemistry: Sequential C–C Bond Formation for Complex Drug Intermediates

When a synthetic route requires two successive palladium‑catalyzed cross‑coupling steps at the same aromatic ring, the ortho‑bromo,ortho‑chloro pattern of 1‑bromo‑2‑chloro‑4‑phenoxybenzene enables first‑step Suzuki coupling at the bromine site, leaving the chlorine for a subsequent Buchwald–Hartwig amination or second Suzuki reaction [1][2]. This is unachievable with 1‑bromo‑4‑phenoxybenzene, which offers only one reactive center, making the dihalogenated compound the preferred building block for complex pharmaceutical intermediates.

Agrochemical R&D: Synthesis of Dihalogenated Azole Fungicide Precursors

As disclosed in US 2023/0122400 A1, the dihalogenated diphenyl ether scaffold is employed as the key organometallic precursor for constructing triazole and imidazole fungicide frameworks [1]. Industrial procurement of this compound is therefore justified for agrochemical discovery programs targeting novel azole‑based fungicides, where the specific ortho‑halogen pattern is structurally mandatory for the patented synthetic route.

Physical Organic Chemistry: Mechanistic Probes of Halogen Reactivity

The presence of bromine and chlorine in distinct electronic environments on the same phenyl ring makes 1‑bromo‑2‑chloro‑4‑phenoxybenzene an ideal substrate for studying relative leaving‑group aptitudes in nucleophilic aromatic substitution (SNAr) or catalytic cross‑coupling. Researchers can quantitatively compare the conversion rates of C‑Br vs. C‑Cl under identical conditions, generating fundamental mechanistic insights that cannot be obtained from mono‑halogenated analogs.

Material Science: Synthesis of Asymmetric Polyaryl Ether Monomers

For the preparation of unsymmetrical poly(arylene ether)s or dendrimers, the sequential orthogonal reactivity of the bromo and chloro sites permits controlled step‑growth polymerization. The target compound can be used to introduce precisely one substituent at a time, enabling the construction of well‑defined oligomeric structures with tailored electronic properties, an advantage over symmetrically substituted diphenyl ethers.

Quote Request

Request a Quote for 1-Bromo-2-chloro-4-phenoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.